Physicochemical properties of 3-cyano-5-fluorobenzene-1-sulfonamide
Physicochemical properties of 3-cyano-5-fluorobenzene-1-sulfonamide
Topic: Physicochemical properties of 3-cyano-5-fluorobenzene-1-sulfonamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
A Technical Guide to "Dual-EWG" Scaffolds in Medicinal Chemistry
Executive Summary & Chemical Identity
3-cyano-5-fluorobenzene-1-sulfonamide represents a specialized class of "dual-electron withdrawing group" (Dual-EWG) scaffolds. Unlike simple benzene sulfonamides, this molecule incorporates both a nitrile (-CN) and a fluorine (-F) substituent in a meta-meta relationship to the sulfonamide warhead.
This substitution pattern is not arbitrary; it is a calculated design choice to modulate the acidity (pKa) of the sulfonamide nitrogen without introducing significant steric bulk. This guide details the physicochemical consequences of this architecture, providing actionable data for its use as a fragment in Carbonic Anhydrase (CA) inhibitor design and as a metabolic stability probe in lead optimization.
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | 3-cyano-5-fluorobenzene-1-sulfonamide |
| Common Name | 3-Cyano-5-fluorobenzenesulfonamide |
| CAS Number | 1261644-44-3 |
| Molecular Formula | C₇H₅FN₂O₂S |
| Molecular Weight | 200.19 g/mol |
| Key Precursor | 3-cyano-5-fluorobenzene-1-sulfonyl chloride (CAS 1261644-49-8) |
Physicochemical Profile: The "Dual-EWG" Effect
The core utility of this molecule lies in how the 3-cyano and 5-fluoro substituents alter the electronic environment of the sulfonamide group.
Electronic Landscape & Hammett Analysis
The acidity of a sulfonamide proton (-SO₂NHH ) is governed by the electron density of the parent ring. Both -CN and -F are electron-withdrawing, but they operate via different mechanisms:
-
Cyano (-CN): Strong inductive (-I) and mesomeric (-M) withdrawal.
-
Fluoro (-F): Strong inductive (-I) withdrawal, but weak mesomeric donation (+M).
In the meta position, the inductive effects dominate. We can estimate the electronic impact using Hammett Substituent Constants (
| Substituent | Position | Hammett Constant ( | Effect on Ring Electron Density |
| -CN | meta (3-position) | +0.56 | Strongly Deactivating |
| -F | meta (5-position) | +0.34 | Moderately Deactivating |
| Total | -- | +0.90 | Significant Electron Withdrawal |
Acidity (pKa) Modulation
The unsubstituted benzenesulfonamide has a pKa of approximately 10.1 . The presence of EWGs stabilizes the anionic form (sulfonamidate), thereby increasing acidity (lowering pKa).
-
Predicted pKa Shift: Based on the
of +0.90 and a reaction constant ( ) of ~1.0–1.5 for sulfonamide ionization, we anticipate a pKa drop of 1.0–1.5 units. -
Theoretical pKa: 8.5 – 9.0
-
Biological Implication: This shift brings the pKa closer to physiological pH (7.4). A higher fraction of the molecule exists as the anion at physiological pH compared to the unsubstituted parent. This is critical for Carbonic Anhydrase (CA) inhibition, where the sulfonamidate anion binds to the active site Zinc(II) ion.
Lipophilicity (LogP) & Solubility
-
LogP (Octanol/Water): The nitrile group is polar (
), while the fluorine is lipophilic ( ). The sulfonamide itself is highly polar.-
Estimated LogP:0.3 – 0.6 (Low lipophilicity).
-
-
Solubility:
-
Water:[1] Low for the neutral species, but increases significantly at pH > 8.5 due to ionization.
-
Organic: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile).
-
Synthetic Pathways & Reactivity
The synthesis of 3-cyano-5-fluorobenzene-1-sulfonamide typically proceeds via the sulfonyl chloride. The meta positioning makes electrophilic aromatic substitution (EAS) difficult; therefore, lithiation or diazonium chemistry is preferred.
Synthesis Workflow Visualization
[2]
Reactivity Profile
-
Nucleophilic Aromatic Substitution (SNAr): The presence of -CN and -SO₂NH₂ (both EWGs) activates the fluorine atom toward displacement. Nucleophiles (amines, thiols) may displace the fluorine at elevated temperatures.
-
Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis under strong acidic or basic conditions, converting to the amide or carboxylic acid. Caution: Avoid strong aqueous acids during workup to preserve the nitrile.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis from Sulfonyl Chloride
Rationale: This protocol uses a biphasic system to scavenge the HCl byproduct, preventing acid-catalyzed side reactions.
Materials:
-
3-cyano-5-fluorobenzene-1-sulfonyl chloride (1.0 eq)
-
Ammonium hydroxide (28-30% NH₃, 5.0 eq)
-
Tetrahydrofuran (THF) (Grade: Anhydrous not required)
Step-by-Step:
-
Dissolution: Dissolve the sulfonyl chloride in THF (concentration ~0.2 M). Cool to 0°C in an ice bath.
-
Addition: Add Ammonium hydroxide dropwise over 10 minutes. Observation: A white precipitate (NH₄Cl) will begin to form immediately, validating the reaction progress.
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
-
Monitoring: Check by TLC (50% EtOAc/Hexane). The starting material (high R_f) should disappear, replaced by the sulfonamide (lower R_f).
-
Workup: Dilute with Ethyl Acetate. Wash with water (x2) and Brine (x1). Dry over Na₂SO₄.
-
Purification: If necessary, recrystallize from EtOH/Water or perform flash chromatography.
Protocol B: Potentiometric pKa Determination
Rationale: Potentiometry is the gold standard for sulfonamides. The low solubility of the neutral form requires a cosolvent extrapolation method (Yasuda-Shedlovsky).
Materials:
-
Compound (~5 mg)
-
0.1 M KOH (standardized)
-
0.1 M HCl
-
Methanol (HPLC grade)
-
KCl (ionic strength adjuster)
Step-by-Step:
-
Preparation: Prepare three titration vessels with 30%, 40%, and 50% (v/v) Methanol/Water mixtures containing 0.15 M KCl.
-
Dissolution: Dissolve the compound in the mixtures. Ensure complete dissolution (sonicate if needed).
-
Titration: Titrate with 0.1 M KOH under inert gas (N₂) purge to exclude CO₂.
-
Calculation: Determine the apparent pKa (psKa) in each methanol/water ratio.
-
Extrapolation: Plot psKa vs. % Methanol (or dielectric constant
). The y-intercept represents the aqueous pKa.-
Validation: The slope should be linear (
). If non-linear, aggregation is likely occurring.
-
Structure-Property Relationship Map
The following diagram illustrates how the structural features of 3-cyano-5-fluorobenzene-1-sulfonamide translate into its functional properties.
[4]
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
-
Scott, K. A., et al. (2013). Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. PMC.
-
Organic Chemistry Portal. (2023). Synthesis of Sulfonyl Fluorides and Sulfonamides.
-
ChemScene. (2024). Product Data: 3-Cyano-4-fluorobenzenesulfonamide (Isomer Comparison).
